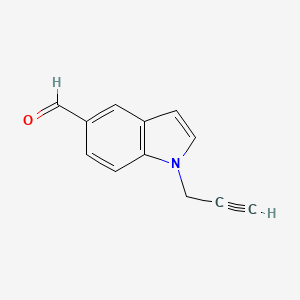
1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C12H9NO It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde can be synthesized through the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis . The reaction involves stirring the two-phase system vigorously at room temperature, followed by separation and purification steps to obtain the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents.
Major Products Formed
Oxidation: Formation of 1-prop-2-ynyl-1H-indole-5-carboxylic acid.
Reduction: Formation of 1-prop-2-ynyl-1H-indole-5-methanol.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The indole ring structure allows for interactions with enzymes and receptors, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-prop-2-ynyl-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position instead of the 5-position.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: An ester derivative with similar reactivity in cross-coupling reactions.
Uniqueness
1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the aldehyde group at the 5-position allows for distinct chemical transformations and interactions compared to other indole derivatives.
Properties
Molecular Formula |
C12H9NO |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1-prop-2-ynylindole-5-carbaldehyde |
InChI |
InChI=1S/C12H9NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h1,3-5,7-9H,6H2 |
InChI Key |
PDQCXNLZWYOTJU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C=CC2=C1C=CC(=C2)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













